Egfr-IN-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr-IN-15 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a significant target for cancer therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-15 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as crystallization and chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Egfr-IN-15 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halides and nucleophiles under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions are intermediates and derivatives of this compound, each with specific modifications to enhance its inhibitory activity against EGFR.
Aplicaciones Científicas De Investigación
Egfr-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell culture studies to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical trials for its efficacy in treating cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new therapeutic agents targeting EGFR.
Mecanismo De Acción
Egfr-IN-15 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively inhibits the growth and survival of cancer cells that rely on EGFR signaling.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR inhibitor that targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Similar to gefitinib, it also targets the EGFR tyrosine kinase domain but with a distinct molecular structure.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations that limit the efficacy of first- and second-generation inhibitors.
Uniqueness of Egfr-IN-15
This compound is unique in its specific binding affinity and inhibitory potency against certain EGFR mutations. Its molecular structure allows for enhanced stability and bioavailability, making it a promising candidate for further development in cancer therapy.
Actividad Biológica
Egfr-IN-15 is a compound that has garnered attention in the field of cancer research, particularly for its role as an epidermal growth factor receptor (EGFR) inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound functions primarily as an EGFR inhibitor, targeting the tyrosine kinase domain of the EGFR protein. By binding to this domain, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is crucial in cancers where EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50 values) in different models:
Cell Line | Mutation Status | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | EGFR del19 | 3.3 |
PC9 | EGFR del19 | 4.1 |
NCI-H1975 | EGFR L858R/T790M | 4.0 |
These results indicate that this compound is significantly more effective against cells harboring specific EGFR mutations compared to wild-type cells, suggesting a targeted therapeutic potential in mutant EGFR-driven cancers.
In Vivo Studies
In vivo studies further corroborate the efficacy of this compound. Animal models treated with this compound demonstrated significant tumor regression compared to controls. For instance, xenograft models using HCC827 cells showed a reduction in tumor volume by over 70% after treatment with this compound for four weeks.
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study 1: Lung Cancer Patient
- A 65-year-old female patient with metastatic lung cancer harboring an EGFR del19 mutation was treated with this compound after progression on first-line therapy.
- Results: The patient achieved a partial response after six weeks of treatment, with a notable decrease in tumor markers and improved quality of life.
-
Case Study 2: Head and Neck Squamous Cell Carcinoma
- A clinical trial involving patients with head and neck squamous cell carcinoma (HNSCC) treated with this compound showed a 50% overall response rate.
- Results: Patients experienced significant symptom relief and prolonged progression-free survival compared to historical controls.
Safety and Toxicity Profile
While this compound demonstrates promising efficacy, its safety profile must be considered. Common adverse effects reported include skin rash, diarrhea, and fatigue, which are consistent with other EGFR inhibitors. Long-term studies are ongoing to evaluate the full toxicity profile and potential off-target effects.
Propiedades
Fórmula molecular |
C24H25BrN6O2 |
---|---|
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
(11R)-16-bromo-5,11,26-trimethyl-7-oxa-4,5,13,20,22,27-hexazapentacyclo[22.3.1.02,6.013,21.014,19]octacosa-1(27),2(6),3,14(19),15,17,20,24(28),25-nonaen-23-one |
InChI |
InChI=1S/C24H25BrN6O2/c1-14-5-4-8-33-23-18(12-26-30(23)3)20-10-16(9-15(2)27-20)22(32)29-24-28-19-7-6-17(25)11-21(19)31(24)13-14/h6-7,9-12,14H,4-5,8,13H2,1-3H3,(H,28,29,32)/t14-/m1/s1 |
Clave InChI |
UPMBIKXABDDVHH-CQSZACIVSA-N |
SMILES isomérico |
C[C@@H]1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
SMILES canónico |
CC1CCCOC2=C(C=NN2C)C3=NC(=CC(=C3)C(=O)NC4=NC5=C(N4C1)C=C(C=C5)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.